((1S)-1-(2-Anthryl)ethyl)methylamine
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Overview
Description
“((1S)-1-(2-Anthryl)ethyl)methylamine” is an organic compound that features an anthracene moiety attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((1S)-1-(2-Anthryl)ethyl)methylamine” typically involves the following steps:
Starting Materials: Anthracene and ethylamine.
Reaction: The anthracene is functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.
Coupling Reaction: The functionalized anthracene is then reacted with ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“((1S)-1-(2-Anthryl)ethyl)methylamine” can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can modify the anthracene ring or the amine group.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of “((1S)-1-(2-Anthryl)ethyl)methylamine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. In materials science, its electronic properties may be exploited in the design of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(2-Anthryl)ethylamine: Lacks the methyl group on the amine.
N-Methyl-1-(2-anthryl)ethylamine: Similar structure but different stereochemistry.
Anthracene derivatives: Various compounds with modifications on the anthracene ring.
Uniqueness
“((1S)-1-(2-Anthryl)ethyl)methylamine” is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S)-1-anthracen-2-yl-N-methylethanamine |
InChI |
InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m0/s1 |
InChI Key |
UEBVYUANYQUFAN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |
Canonical SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |
Origin of Product |
United States |
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